butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
CAS No.: 1021251-44-4
Cat. No.: VC11973851
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-44-4 |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | butyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H23N3O2S/c1-3-4-13-29-24(28)19-9-11-21(12-10-19)26-15-20(14-25)23-27-22(16-30-23)18-7-5-17(2)6-8-18/h5-12,15-16,26H,3-4,13H2,1-2H3/b20-15+ |
| Standard InChI Key | GCCVXWYMXKNNJH-HMMYKYKNSA-N |
| Isomeric SMILES | CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s IUPAC name, butyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate, reflects its three primary components:
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Butyl benzoate backbone: A butyl ester group attached to a para-substituted benzoic acid.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a 4-methylphenyl group at the 4-position.
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Ethenylamino linker: A conjugated system bridging the benzoate and thiazole moieties, featuring a cyano group and an E-configuration double bond.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1021251-44-4 | |
| Molecular Formula | ||
| Molecular Weight | 417.5 g/mol | |
| IUPAC Name | butyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
The canonical SMILES representation (CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C) confirms the spatial arrangement of functional groups, critical for predicting reactivity and interactions.
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) for this compound remain unpublished, analogous thiazole-containing molecules exhibit distinct absorption bands for the C=N stretch (1600–1650 cm) and S-C=N vibrations (650–750 cm). Computational studies using tools like density functional theory (DFT) could model its electronic properties, such as HOMO-LUMO gaps, to infer redox behavior or binding affinities.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate likely involves multi-step organic reactions:
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Thiazole ring formation: Cyclization of 4-methylphenyl thiourea with α-haloketones or via Hantzsch thiazole synthesis.
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Ethenylamino linker introduction: Condensation of a cyanoacetamide derivative with the thiazole-aldehyde intermediate under basic conditions.
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Esterification: Coupling the resulting amine with butyl 4-aminobenzoate using carbodiimide-based coupling agents.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | Cyclization to thiazole |
| Condensation | Cyanoacetamide, KCO, DMF | Ethenylamino bridge formation |
| Esterification | DCC, DMAP, CHCl | Benzoate ester coupling |
Yield optimization would require careful control of solvent polarity, temperature, and catalyst selection, as side reactions like hydrolysis or isomerization could reduce purity.
Reactivity and Stability
The compound’s reactivity is dominated by:
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Ester group: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoic acid.
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Thiazole ring: Resistant to electrophilic substitution but prone to nucleophilic attack at the 2-position.
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Cyano group: May participate in cycloaddition reactions or serve as a hydrogen bond acceptor.
Stability studies are absent, but analogs suggest sensitivity to UV light due to the conjugated system, necessitating storage in amber containers.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (estimated via XLogP3: ~4.2) indicates high lipophilicity, favoring membrane permeability but limiting aqueous solubility. The butyl ester enhances lipid solubility, while the polar cyano and thiazole groups may facilitate moderate solubility in polar aprotic solvents like DMSO or DMF.
Thermal Properties
No experimental data exist for melting/boiling points. Thermogravimetric analysis (TGA) of similar thiazoles shows decomposition onset temperatures near 200°C, suggesting moderate thermal stability.
Research Findings and Future Directions
Current Knowledge Gaps
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Biological activity: No in vitro or in vivo studies confirm antimicrobial, anticancer, or herbicidal efficacy.
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Mechanistic insights: The role of the E-configuration ethenylamino linker in target binding remains unexplored.
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Toxicology: Safety profiles and metabolic pathways are unknown.
Recommended Studies
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In vitro screening: Antibacterial assays against Gram-positive/negative strains.
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Molecular docking: Virtual screening against DHFR or tubulin.
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ADMET profiling: HepG2 cytotoxicity, microsomal stability.
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